molecular formula C7H13NO B12816138 (1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine

Cat. No.: B12816138
M. Wt: 127.18 g/mol
InChI Key: HOGOLKHCHFSFKN-QYNIQEEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-ylmethanamine is a bicyclic amine featuring a norbornane-like scaffold with an oxygen atom in the bridgehead position (7-oxa substitution) and an aminomethyl group at the 2-position. Its stereochemistry (1S,2R,4R) confers unique spatial and electronic properties, making it valuable in medicinal chemistry and drug discovery. Key applications include its role as a pharmacophore in protease inhibitors (e.g., human immunoproteasome 20S inhibitors) and its use in modulating prostanoid receptors .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine

InChI

InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6-,7+/m1/s1

InChI Key

HOGOLKHCHFSFKN-QYNIQEEDSA-N

Isomeric SMILES

C1C[C@H]2[C@H](C[C@@H]1O2)CN

Canonical SMILES

C1CC2C(CC1O2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine typically involves the reaction of a suitable bicyclic precursor with an amine source. One common method involves the use of epichlorohydrin and a bicyclic amine precursor in the presence of a catalyst such as tetramethylammonium iodide . The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

((1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine typically involves the following steps:

  • Starting Materials: The synthesis begins with precursors that can be transformed into the bicyclic structure.
  • Cyclization Methods: Methods such as Diels-Alder reactions and intramolecular cyclization are used to construct the bicyclic framework.
  • Characterization Techniques: Structural characterization is performed using NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.

Biology

The compound has been studied for its potential as a ligand in binding studies and as a precursor for synthesizing biologically active molecules. Its bicyclic structure may interact with biological targets in unique ways, making it relevant in drug discovery.

Medicine

Research indicates that derivatives of this compound may have therapeutic applications. For instance:

  • Thromboxane A2 Antagonism: Certain derivatives have shown significant potency in inhibiting platelet aggregation, with an IC50 value of 7 nM.
  • Neuroprotective Effects: Compounds related to this structure have demonstrated neuroprotective properties in models of neurodegeneration.

Industry

In industrial applications, this compound can be utilized in the production of polymers and resins due to its favorable chemical properties.

TxA2 Antagonist Development

Research has focused on developing compounds that antagonize thromboxane A2 activity, leading to potential therapeutic applications in cardiovascular diseases.

Neuroprotection Studies

Studies indicate that related compounds can inhibit oxidative stress and apoptosis in neuronal cells, providing a basis for exploring their use as neuroprotective agents.

Mechanism of Action

The mechanism of action of ((1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine involves its interaction with molecular targets through its amine and oxabicycloheptane moieties. These interactions can influence various biochemical pathways, depending on the specific context in which the compound is used. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

The compound’s activity and physicochemical properties are highly sensitive to stereochemical variations. Notable analogues include:

a) (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ylmethanamine
  • Structural Difference : Enantiomeric configuration at the 1, 2, and 4 positions.
  • Impact : Altered receptor-binding affinity. For example, the (1S,2R,4R) isomer exhibits stronger binding to C-X-C chemokine receptor type 7 (Ki = 760.0 nM) compared to its enantiomer .
  • Synthesis : Racemic mixtures (e.g., rac-[(1R,2R,4S)-isomer) are often resolved via chiral chromatography .
b) (1S,2R,3R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl Derivatives
  • Example: (Z)-7-[(1S,2R,3R,4R)-3-(Hydroxybutenyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid (I-BOP).
  • Application : Acts as a thromboxane A2 receptor (TBXA2R) agonist, inducing cell proliferation via PKA/CREB pathways .
  • Key Difference: The extended heptenoic acid chain enhances solubility and receptor specificity compared to the aminomethyl-substituted parent compound .
c) Bicyclo[2.2.1]heptan-2-amine Derivatives (Non-Oxabicyclic)
  • Example : (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine (CAS: 84235-34-7).
  • Impact : Removal of the 7-oxa bridge reduces polarity (logP increases by ~0.5 units) and alters metabolic stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) logP (Predicted)
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-ylmethanamine C₇H₁₃NO 127.18 Not reported 0.45
rac-[(1R,2R,4S)-Isomer C₇H₁₃NO 127.18 Not reported 0.45
I-BOP C₂₃H₂₉IO₅ 560.38 Not reported 3.12
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine C₇H₁₃N 111.18 Not reported 1.01

Key Observations :

  • The 7-oxa substitution reduces hydrophobicity (lower logP) compared to non-oxa analogues.
  • Steric hindrance from the bicyclic framework limits rotational freedom, enhancing target selectivity .
a) C-X-C Chemokine Receptor Type 7 (CXCR7) Inhibition
  • (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-ylmethanone Derivatives: Exhibit Ki values of 760.0 nM, making them moderate inhibitors .
  • Comparison: Non-bicyclic amines (e.g., azabicyclo[2.2.2]octane derivatives) show weaker binding (Ki > 1,000 nM) due to reduced conformational rigidity .
b) Proteasome Inhibition
  • Complex with Boronic Acid Derivatives: The (1S,2R,4R) scaffold forms stable complexes with human immunoproteasome 20S (PDB: 7AWE), inhibiting proteolytic activity. Analogues lacking the oxabicyclic moiety show 10-fold lower potency .
c) Prostanoid Receptor Modulation
  • Thromboxane A2 Receptor (TBXA2R) Agonists: I-BOP derivatives with extended chains (e.g., hept-5-enoic acid) exhibit EC₅₀ values in the nanomolar range, whereas the parent amine lacks agonist activity .

Biological Activity

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, synthesis, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C7_7H13_{13}N
  • Molecular Weight : 127.19 g/mol
  • CAS Number : 53751-28-3

Pharmacological Effects

Research indicates that derivatives of the 7-oxabicyclo[2.2.1]heptane structure exhibit various biological activities, including:

  • Thromboxane A2 (TxA2) Antagonism : A series of interphenylene 7-oxabicyclo[2.2.1]heptane oxazoles were evaluated for their TxA2 antagonistic activity. One notable derivative demonstrated significant potency with an IC50 value of 7 nM in inhibiting platelet aggregation induced by arachidonic acid .
  • Neuroprotective Effects : Compounds with similar bicyclic structures have shown neuroprotective properties in various models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Studies

  • TxA2 Antagonist Development :
    • A study synthesized multiple analogs of the 7-oxabicyclo[2.2.1]heptane framework to evaluate their TxA2 antagonistic properties. The most potent compound displayed a long duration of action in vivo, protecting against induced death in animal models .
  • Neuroprotection Studies :
    • Research has indicated that related compounds can inhibit oxidative stress and apoptosis in neuronal cells, providing a basis for further exploration into their use as neuroprotective agents.

Synthesis and Structural Analysis

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with readily available precursors that can be transformed into the bicyclic structure through cyclization reactions.
  • Cyclization Methods : Various methods such as Diels-Alder reactions and intramolecular cyclization strategies are employed to construct the bicyclic framework effectively.
  • Characterization Techniques : Structural characterization is performed using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the stereochemistry and purity of the synthesized compounds.

Research Findings

Study FocusFindings
TxA2 AntagonismIdentified potent TxA2 antagonists with IC50 values as low as 7 nM; extended duration of action observed .
Neuroprotective EffectsCompounds exhibited protective effects against oxidative stress in neuronal cell lines; potential for Alzheimer's treatment identified .
Synthesis TechniquesEffective synthesis routes established using Diels-Alder reactions; confirmed stereochemistry via NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.